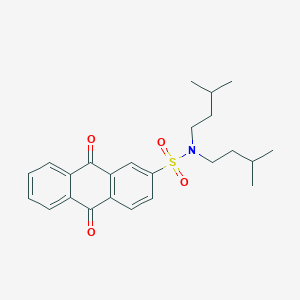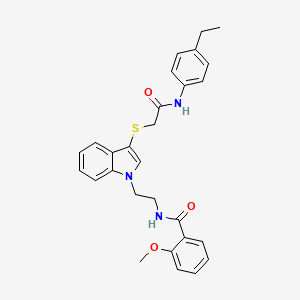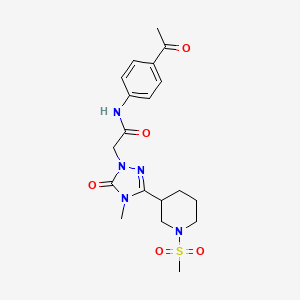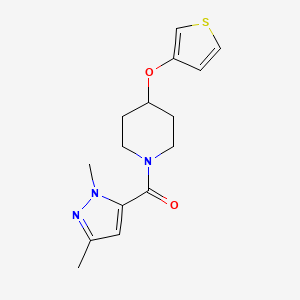
N,N-diisopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N,N-diisopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide” is a chemical compound with the molecular formula C24H29NO4S and a molecular weight of 427.56. It is used for research purposes. It has been mentioned in the context of turn-on fluorescent chemosensors based on an anthraquinone moiety .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, turn-on fluorescent chemosensors based on an anthraquinone moiety have been successfully synthesized with overall yields of 61% and 90% . The structures of these chemosensors were elucidated using several spectroscopic techniques such as 1H NMR, 13C NMR, 2D-NMR, FTIR, and HRMS .Scientific Research Applications
Sulfonamide Derivatives and Their Applications
Sulfonamide compounds, including N,N-diisopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, are known for their significant roles in medicine and industry. These compounds serve as synthetic bacteriostatic antibiotics, effectively used for the therapy of bacterial infections. Their medical application extends beyond antibacterial properties to include uses as diuretics, carbonic anhydrase inhibitors, antiepileptics, and even in the treatment of conditions like Alzheimer's disease, cancer, and glaucoma. The broad range of applications underlines the versatility and importance of sulfonamides in scientific research and drug development (Gulcin & Taslimi, 2018).
Carbonic Anhydrase Inhibition
This compound, like many sulfonamides, shows potential as an inhibitor of carbonic anhydrase (CA). This enzyme plays a pivotal role in various physiological processes, including respiration, acid-base balance, and CO2 transport. Sulfonamides that inhibit CA can be used in treating conditions like glaucoma, epilepsy, and certain cancers, showcasing the therapeutic potential of these compounds in addressing a range of diseases (Carta, Scozzafava, & Supuran, 2012).
Antitumor Properties
The antitumor properties of sulfonamide derivatives, including this compound, are a significant area of research. These compounds have been found to exhibit potential in cancer treatment, due to their ability to interfere with tumor cell proliferation and survival. This makes them promising candidates for the development of new anticancer drugs, further emphasizing the importance of sulfonamides in medicinal chemistry and drug discovery efforts (Azevedo-Barbosa et al., 2020).
Environmental Impact
Apart from their medicinal uses, sulfonamides, including the specific compound , have been studied for their environmental impact, particularly their presence in water sources due to agricultural runoff. Research into the effects of sulfonamides on microbial populations and their potential resistance development is crucial for understanding and mitigating the ecological consequences of widespread sulfonamide use (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
properties
IUPAC Name |
N,N-bis(3-methylbutyl)-9,10-dioxoanthracene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4S/c1-16(2)11-13-25(14-12-17(3)4)30(28,29)18-9-10-21-22(15-18)24(27)20-8-6-5-7-19(20)23(21)26/h5-10,15-17H,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZASZTFJOYEPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(C)C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylsulfanylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2569743.png)
![3-chloro-N'-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2569746.png)
![N1-(4-methoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2569748.png)
![6-Benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2569750.png)




![N-(4-fluorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2569757.png)
![2-({2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-phenoxypyrazine](/img/structure/B2569760.png)

![2,1,3-Benzothiadiazol-5-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2569764.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2569765.png)
